Cas no 532973-89-0 (N-{2-3-({(2-fluorophenyl)carbamoylmethyl}sulfanyl)-1H-indol-1-ylethyl}-4-nitrobenzamide)

N-{2-3-({(2-fluorophenyl)carbamoylmethyl}sulfanyl)-1H-indol-1-ylethyl}-4-nitrobenzamide structure
532973-89-0 structure
Product Name:N-{2-3-({(2-fluorophenyl)carbamoylmethyl}sulfanyl)-1H-indol-1-ylethyl}-4-nitrobenzamide
CAS No:532973-89-0
MF:C25H21FN4O4S
MW:492.522047758102
CID:6577761
Update Time:2025-10-29

N-{2-3-({(2-fluorophenyl)carbamoylmethyl}sulfanyl)-1H-indol-1-ylethyl}-4-nitrobenzamide Chemical and Physical Properties

Names and Identifiers

    • N-{2-3-({(2-fluorophenyl)carbamoylmethyl}sulfanyl)-1H-indol-1-ylethyl}-4-nitrobenzamide
    • Benzamide, N-[2-[3-[[2-[(2-fluorophenyl)amino]-2-oxoethyl]thio]-1H-indol-1-yl]ethyl]-4-nitro-
    • Inchi: 1S/C25H21FN4O4S/c26-20-6-2-3-7-21(20)28-24(31)16-35-23-15-29(22-8-4-1-5-19(22)23)14-13-27-25(32)17-9-11-18(12-10-17)30(33)34/h1-12,15H,13-14,16H2,(H,27,32)(H,28,31)
    • InChI Key: MEIRCQDCKQUTFS-UHFFFAOYSA-N
    • SMILES: C(NCCN1C2=C(C=CC=C2)C(SCC(NC2=CC=CC=C2F)=O)=C1)(=O)C1=CC=C([N+]([O-])=O)C=C1

Experimental Properties

  • Density: 1.37±0.1 g/cm3(Predicted)
  • Boiling Point: 784.0±60.0 °C(Predicted)
  • pka: 12.60±0.70(Predicted)

N-{2-3-({(2-fluorophenyl)carbamoylmethyl}sulfanyl)-1H-indol-1-ylethyl}-4-nitrobenzamide Pricemore >>

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N-{2-3-({(2-fluorophenyl)carbamoylmethyl}sulfanyl)-1H-indol-1-ylethyl}-4-nitrobenzamide Related Literature

Additional information on N-{2-3-({(2-fluorophenyl)carbamoylmethyl}sulfanyl)-1H-indol-1-ylethyl}-4-nitrobenzamide

Comprehensive Analysis of N-{2-3-({(2-fluorophenyl)carbamoylmethyl}sulfanyl)-1H-indol-1-ylethyl}-4-nitrobenzamide (CAS 532973-89-0): Structure, Applications, and Research Insights

N-{2-3-({(2-fluorophenyl)carbamoylmethyl}sulfanyl)-1H-indol-1-ylethyl}-4-nitrobenzamide (CAS 532973-89-0) is a sophisticated organic compound with a multifaceted molecular architecture. Its structure combines an indole core, a fluorophenyl carbamoyl moiety, and a nitrobenzamide group, making it a subject of interest in medicinal chemistry and biochemical research. The presence of these functional groups suggests potential interactions with biological targets, particularly in enzyme inhibition or receptor modulation. Researchers are increasingly exploring its utility in drug discovery pipelines, given its structural similarity to pharmacologically active scaffolds.

In recent years, the compound has garnered attention due to its relevance in targeted therapy development. With the rise of precision medicine and AI-driven drug design, molecules like N-{2-3-({(2-fluorophenyl)carbamoylmethyl}sulfanyl)-1H-indol-1-ylethyl}-4-nitrobenzamide are being computationally screened for kinase inhibition or GPCR binding properties. Its sulfanyl linker and nitro aromatic system may contribute to unique electronic properties, which could be leveraged in photopharmacology—a trending field combining light-sensitive compounds with therapeutic agents.

The synthesis of this compound involves multi-step organic reactions, including amide coupling and sulfur-based conjugation. Analytical techniques such as HPLC, NMR, and mass spectrometry are critical for verifying its purity and structural integrity. Given the growing demand for high-purity reference standards in pharmaceutical R&D, CAS 532973-89-0 is often cataloged by specialty chemical suppliers serving academic and industrial labs. Its stability under various pH conditions is also a topic of investigation, particularly for formulation scientists optimizing drug delivery systems.

From an SEO perspective, users frequently search for terms like "indole derivatives in drug discovery", "fluorophenyl carbamoyl applications", or "nitrobenzamide synthesis". These queries reflect broader interests in small-molecule therapeutics and structure-activity relationships (SAR). Notably, the compound’s CAS number (532973-89-0) is a key identifier for researchers sourcing materials or validating patent claims. Discussions in forums often highlight its potential as a building block for heterocyclic chemistry, aligning with the industry’s shift toward fragment-based drug design.

Environmental and regulatory considerations are also pertinent. While not classified as hazardous, its nitro group necessitates careful handling per standard laboratory protocols. Researchers emphasize green chemistry alternatives when synthesizing such compounds, echoing the global push for sustainable pharmaceutical manufacturing. This aligns with frequent search trends around "biodegradable drug intermediates" and "solvent-free synthesis methods".

In conclusion, N-{2-3-({(2-fluorophenyl)carbamoylmethyl}sulfanyl)-1H-indol-1-ylethyl}-4-nitrobenzamide represents a compelling case study in modern chemical research. Its structural complexity and potential applications resonate with cutting-edge topics like AI-augmented molecular modeling and personalized therapeutics. As the scientific community continues to explore its properties, this compound may emerge as a cornerstone in next-generation bioactive molecule development.

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